molecular formula C39H40N2O8S2 B13743088 Einecs 245-616-2 CAS No. 23368-58-3

Einecs 245-616-2

Cat. No.: B13743088
CAS No.: 23368-58-3
M. Wt: 728.9 g/mol
InChI Key: PNBPXAZPFGEQNX-UHFFFAOYSA-N
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Description

Einecs 245-616-2, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is primarily known for its role as a radical initiator in polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of acetone cyanohydrin with hydrazine: This step forms the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process includes:

    Mixing of reactants: Acetone cyanohydrin and hydrazine are mixed in the reactor.

    Temperature control: The reaction mixture is maintained at a specific temperature to facilitate the reaction.

    Purification: The product is purified through recrystallization to obtain high-purity 2,2’-azobis(2-methylpropionitrile).

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) undergoes various chemical reactions, including:

    Radical Initiation: It decomposes to form free radicals, which initiate polymerization reactions.

    Oxidation: It can be oxidized under specific conditions to form different products.

Common Reagents and Conditions

    Radical Initiation: The compound is commonly used in the presence of monomers such as styrene or acrylonitrile under thermal conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize 2,2’-azobis(2-methylpropionitrile).

Major Products Formed

    Polymerization: The primary product formed is the polymer, such as polystyrene or polyacrylonitrile.

    Oxidation: Oxidation products vary depending on the specific conditions and reagents used.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has numerous applications in scientific research, including:

    Polymer Chemistry: It is widely used as a radical initiator in the synthesis of various polymers.

    Biology: It is used in the study of radical-induced biological processes.

    Medicine: Research on drug delivery systems often utilizes this compound for controlled polymerization.

    Industry: It is employed in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals initiate polymerization by reacting with monomers to form polymer chains. The molecular targets include the double bonds in monomers, which are broken to form new bonds, leading to polymer formation.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Peroxide: Another radical initiator used in polymerization.

    Potassium Persulfate: Commonly used in radical polymerization reactions.

    Azobisisobutyronitrile (AIBN): A similar compound with a slightly different structure.

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it forms. It provides controlled initiation of polymerization, making it suitable for various applications where precise control over the reaction is required.

Properties

CAS No.

23368-58-3

Molecular Formula

C39H40N2O8S2

Molecular Weight

728.9 g/mol

IUPAC Name

4-[5-phenyl-2-[2-[[5-phenyl-3-(4-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C39H40N2O8S2/c1-2-29(25-38-40(21-9-11-23-50(42,43)44)34-27-32(17-19-36(34)48-38)30-13-5-3-6-14-30)26-39-41(22-10-12-24-51(45,46)47)35-28-33(18-20-37(35)49-39)31-15-7-4-8-16-31/h3-8,13-20,25-28H,2,9-12,21-24H2,1H3,(H-,42,43,44,45,46,47)

InChI Key

PNBPXAZPFGEQNX-UHFFFAOYSA-N

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCCS(=O)(=O)O)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCCS(=O)(=O)[O-]

Origin of Product

United States

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